molecular formula C23H32N2O2 B11064686 4-(4-tert-butylphenyl)-1-(dimethylamino)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

4-(4-tert-butylphenyl)-1-(dimethylamino)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11064686
M. Wt: 368.5 g/mol
InChI Key: FPBPENHSQKDPRT-UHFFFAOYSA-N
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Description

4-[4-(TERT-BUTYL)PHENYL]-1-(DIMETHYLAMINO)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a complex organic compound with a unique structure that includes a quinoline core, a dimethylamino group, and a tert-butylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(TERT-BUTYL)PHENYL]-1-(DIMETHYLAMINO)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline core, followed by the introduction of the dimethylamino group and the tert-butylphenyl substituent. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(TERT-BUTYL)PHENYL]-1-(DIMETHYLAMINO)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully reduced quinoline compounds.

Scientific Research Applications

4-[4-(TERT-BUTYL)PHENYL]-1-(DIMETHYLAMINO)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-[4-(TERT-BUTYL)PHENYL]-1-(DIMETHYLAMINO)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the quinoline core can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenylboronic acid: Shares the tert-butylphenyl group but differs in the core structure.

    4,4’,4’‘-Tri-tert-Butyl-2,2’6’,2’'-terpyridine: Contains multiple tert-butyl groups and a terpyridine core.

Uniqueness

4-[4-(TERT-BUTYL)PHENYL]-1-(DIMETHYLAMINO)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is unique due to its combination of a quinoline core with a dimethylamino group and a tert-butylphenyl substituent. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H32N2O2

Molecular Weight

368.5 g/mol

IUPAC Name

4-(4-tert-butylphenyl)-1-(dimethylamino)-7,7-dimethyl-3,4,6,8-tetrahydroquinoline-2,5-dione

InChI

InChI=1S/C23H32N2O2/c1-22(2,3)16-10-8-15(9-11-16)17-12-20(27)25(24(6)7)18-13-23(4,5)14-19(26)21(17)18/h8-11,17H,12-14H2,1-7H3

InChI Key

FPBPENHSQKDPRT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2N(C)C)C3=CC=C(C=C3)C(C)(C)C)C(=O)C1)C

Origin of Product

United States

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